molecular formula C13H13N5O2 B2921166 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine CAS No. 2034497-60-2

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine

Cat. No.: B2921166
CAS No.: 2034497-60-2
M. Wt: 271.28
InChI Key: KPYRMAAOSAIJEA-UHFFFAOYSA-N
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Description

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a heterocyclic compound that features both pyrimidine and pyrrolidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. For instance, the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions have been reported for similar compounds . The reaction conditions often include the use of catalysts like CuCl and reagents such as NaI to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds generally involves scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis and the use of automated reactors are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the production costs, making the compound more accessible for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.

Scientific Research Applications

2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine apart is its unique combination of pyrimidine and pyrrolidine moieties. This dual structure enhances its ability to interact with a broader range of biological targets, making it a more versatile compound in both research and therapeutic applications.

Properties

IUPAC Name

pyrimidin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12(11-14-4-1-5-15-11)18-8-3-10(9-18)20-13-16-6-2-7-17-13/h1-2,4-7,10H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYRMAAOSAIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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